N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a compound that features a piperidine ring, a benzo-dioxine moiety, and a carboxamide group
Properties
IUPAC Name |
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(16-11-3-5-15-6-4-11)10-1-2-12-13(9-10)19-8-7-18-12;/h1-2,9,11,15H,3-8H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOVTNVDJNBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Construction of the Benzo-dioxine Moiety: This can be achieved through cyclization reactions involving catechol derivatives and appropriate dihalides.
Coupling Reactions: The piperidine and benzo-dioxine moieties are coupled using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation steps, automated synthesis platforms for coupling reactions, and crystallization techniques for purification.
Chemical Reactions Analysis
Carboxamide Reactivity
The central carboxamide group participates in key transformations:
Key findings :
-
Hydrolysis rates depend on electronic effects from the benzodioxane ring ( at 100°C)
-
Amide bond remains stable under mild conditions (pH 4-9, <60°C)
Benzodioxane Ring Reactions
The 1,4-benzodioxane moiety shows distinctive oxygen-mediated reactivity:
a. Electrophilic Aromatic Substitution
-
Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 8 ()
-
Bromination: Br₂/FeBr₃ in CH₂Cl₂ yields 8-bromo derivative ()
b. Ring-Opening Reactions
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | -78°C, 4h | Catechol derivatives |
| LiAlH₄ | THF, reflux | Reduced diol intermediates |
Experimental note: Ring integrity is crucial for biological activity—modifications reduce HSF1 inhibition by >50-fold .
Piperidine Amine Modifications
The protonated piperidine nitrogen (pKₐ ≈ 9.1) enables:
a. Alkylation
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Reacts with alkyl halides (e.g., methyl iodide) in CH₃CN to form quaternary ammonium salts ()
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Propiolamide derivatives form via reaction with acetylene bromides (see , Step 1)
b. Acylation
| Acylating Agent | Conditions | Yield |
|---|---|---|
| Acetic anhydride | Pyridine, 0°C → RT | 91% |
| Benzoyl chloride | Et₃N, DCM, 2h | 76% |
Salt Formation & Counterion Effects
As a hydrochloride salt, it participates in ion-exchange reactions:
| Reaction | Conditions | Result |
|---|---|---|
| NaOH neutralization | 1M NaOH, 0°C |
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride exhibit promising anticancer properties. For instance, derivatives containing dioxine structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antibacterial Activity
Research has demonstrated that compounds with piperidine moieties possess antibacterial properties. In vitro studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds is attributed to their ability to inhibit bacterial growth and disrupt cellular functions .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer’s disease. The binding affinity to the enzyme suggests a potential role in enhancing cholinergic transmission .
Case Study 1: Anticancer Evaluation
A study conducted on a series of piperidine derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment, revealing an IC50 value indicative of potent anticancer activity .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial efficacy of this compound against several pathogenic bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) supporting its potential use as an antibacterial agent .
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzo-dioxine moiety may contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Benzo-dioxine Derivatives: Compounds like dioxin and its derivatives share the benzo-dioxine moiety.
Uniqueness
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is unique due to the combination of its structural features, which confer specific pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.
Biological Activity
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical formula is with a molecular weight of 298.77 g/mol. It features a piperidine ring and a dioxine moiety, which are significant for its biological interactions.
Research indicates that derivatives of this compound exhibit activity as alpha-2 adrenergic receptor antagonists . These receptors play a crucial role in the modulation of neurotransmitter release and are implicated in various neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to selectively bind to alpha-2 adrenergic receptors while showing minimal interaction with alpha-1 adrenergic and D(2)-dopamine receptors enhances its therapeutic potential .
Pharmacological Studies
Several studies have assessed the biological activity of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine derivatives:
- Alpha-2 Adrenergic Receptor Binding : A notable study found that certain derivatives exhibited potent binding affinity to alpha-2 adrenergic receptors, with some compounds demonstrating significant central nervous system effects following oral administration .
- Neuroprotective Effects : The compound's potential neuroprotective effects were evaluated in models of neurodegeneration. It was observed that these compounds could mitigate neuronal loss and improve cognitive functions in animal models .
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Another line of research highlighted the inhibition of PARP activity by related compounds, which is crucial in cellular repair mechanisms and has implications for cancer therapy .
Study 1: Neurodegenerative Disease Model
A study investigated the effects of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine derivatives on a mouse model of Alzheimer's disease. The results indicated that treatment with these compounds resulted in improved memory retention and reduced amyloid plaque formation compared to control groups .
Study 2: Pain Management
In a separate clinical trial focusing on chronic pain management, the compound was evaluated for its analgesic properties. The results demonstrated a significant reduction in pain scores among participants treated with the compound compared to placebo .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
